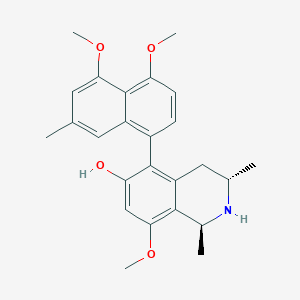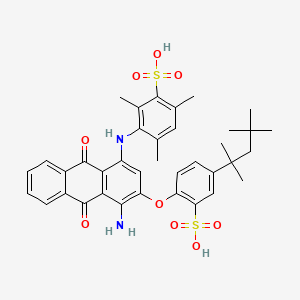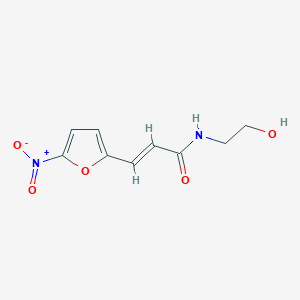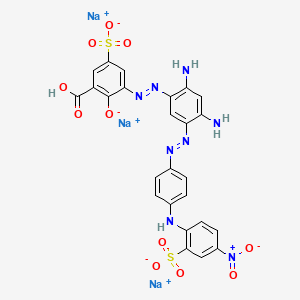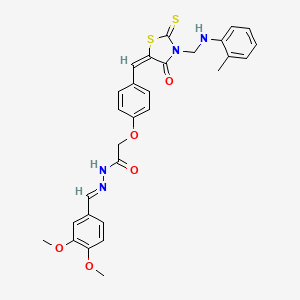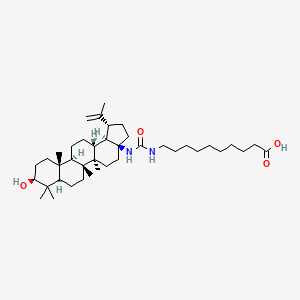
Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes both pyrano and carbazole moieties, making it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate compound through a condensation reaction, followed by cyclization using a catalyst under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Applications De Recherche Scientifique
Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials and as a precursor for dyes and pigments.
Mécanisme D'action
The mechanism by which Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For instance, the compound may bind to enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole
- 6,11-Dihydro-5H-diindolo[2,3-a:2’,3’-c]carbazole
Uniqueness
Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro- stands out due to its unique fused ring system, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of organic electronic materials and as a subject of study in photochemistry.
Propriétés
Numéro CAS |
127040-35-1 |
|---|---|
Formule moléculaire |
C15H11NO2 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
6,11-dihydro-5H-pyrano[3,2-a]carbazol-3-one |
InChI |
InChI=1S/C15H11NO2/c17-14-8-6-11-13(18-14)7-5-10-9-3-1-2-4-12(9)16-15(10)11/h1-4,6,8,16H,5,7H2 |
Clé InChI |
ILULASBVOKAMLG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=O)O2)C3=C1C4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


